molecular formula C8H11BrS B3226931 3-(4-Bromobutyl)thiophene CAS No. 125878-89-9

3-(4-Bromobutyl)thiophene

Cat. No. B3226931
Key on ui cas rn: 125878-89-9
M. Wt: 219.14 g/mol
InChI Key: XFIFYELOTVCAQQ-UHFFFAOYSA-N
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Patent
US08847068B2

Procedure details

3-bromothiophene (9 ml, 96 mmol) was dissolved in 120 ml dry hexanes. The solution was cooled down to −45° C., and 60 ml n-BuLi (60 ml 1.6M, 96 mmol) were added dropwise. The solution was stirred at −45° C. for 10 min, after which 6 ml dry THF were added and the lithium salt precipitated. After stirring at −45° C. for 1 h, the solution was warmed up to −10° C., and an excess of 1,4-dibromobutane (44 ml, 368 mmol) was added. After stirring at room temperature for 2 h, the solution was extracted with ether, washed with water, brine, dried over magnesium sulfate, and the solvent was removed. Excess 1,4-dibromobutane was removed under vacuum. Posterior filtration of the residue through a silica plug (hexanes), and solvent removal afforded the title compound (10.7 g, 51% yield) as a colorless oil. 1H-NMR (ppm, CDCl3): 1.75-1.81 (2H, m), 1.86-1.91 (2H, m), 2.67 (2H, t, J=7.32 Hz), 3.44 (2H, t, J=7.32 Hz), 6.92-6.94 (2H, m), 7.25-7.26 (1H, m); 13C-NMR (ppm, CDCl3): 29.2, 29.5, 32.4, 33.8, 120.4, 125.6, 128.3, 142.3; ESI-MS (m/z) found: 218.9843 [M+H], calculated: 218.9838.
Quantity
9 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
44 mL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Yield
51%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.[Li]CCCC.[Br:12][CH2:13][CH2:14][CH2:15][CH2:16]Br>C1COCC1>[Br:12][CH2:13][CH2:14][CH2:15][CH2:16][C:2]1[CH:6]=[CH:5][S:4][CH:3]=1

Inputs

Step One
Name
Quantity
9 mL
Type
reactant
Smiles
BrC1=CSC=C1
Name
hexanes
Quantity
120 mL
Type
solvent
Smiles
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
44 mL
Type
reactant
Smiles
BrCCCCBr
Step Four
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-45 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at −45° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the lithium salt precipitated
STIRRING
Type
STIRRING
Details
After stirring at −45° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was warmed up to −10° C.
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ether
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
Excess 1,4-dibromobutane was removed under vacuum
FILTRATION
Type
FILTRATION
Details
Posterior filtration of the residue
CUSTOM
Type
CUSTOM
Details
through a silica plug (hexanes), and solvent removal

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrCCCCC1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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